molecular formula C17H15Cl2N3O4 B11558663 N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide

N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B11558663
M. Wt: 396.2 g/mol
InChI Key: NMJOEFAZDSMGLH-AWQFTUOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide typically involves the following steps:

    Formation of the hydrazone: Reacting 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 3,4-dichlorophenylacetic acid or its derivatives under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Specific details would require consultation of industrial chemistry resources.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions could target the hydrazone linkage or the carbonyl group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-3-oxopropanamide: Lacks the hydrazone and benzylidene groups.

    N-(4-hydroxy-3-methoxyphenyl)-3-oxopropanamide: Lacks the dichlorophenyl group.

    3-(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide: Lacks the dichlorophenyl group.

Uniqueness

The presence of both dichlorophenyl and benzylidene hydrazone groups in N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C17H15Cl2N3O4

Molecular Weight

396.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C17H15Cl2N3O4/c1-26-15-6-10(2-5-14(15)23)9-20-22-17(25)8-16(24)21-11-3-4-12(18)13(19)7-11/h2-7,9,23H,8H2,1H3,(H,21,24)(H,22,25)/b20-9+

InChI Key

NMJOEFAZDSMGLH-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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